N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-11-6-7-13(21)14(9-11)22-18(25)15-17(24)12-5-1-3-10-4-2-8-23(16(10)12)19(15)26/h1,3,5-7,9,24H,2,4,8H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXTTIFPGSTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
- Chemical Formula : C₁₉H₁₄F₂N₂O₃
- Molecular Weight : 356.32 g/mol
- CAS Number : 303987-25-9
Pharmacological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that similar compounds showed moderate antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) for effective antibacterial activity was reported to be less than 100 µM in certain derivatives .
2. Antiviral Activity
Quinoline derivatives have been explored for their antiviral properties. In particular, studies have highlighted their potential against HIV integrase (IN) inhibition. While specific data for this compound is limited, related compounds have shown promise in inhibiting HIV replication in vitro .
3. Anti-inflammatory Effects
Compounds within the pyridoquinoline class have been noted for anti-inflammatory activities. They may modulate inflammatory pathways and reduce cytokine production in various models of inflammation.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory and immune responses.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular defense against oxidative stress .
Case Studies
A review of literature reveals several studies investigating the biological activity of pyridoquinoline derivatives:
- Study on Antibacterial Activity : A series of quinoline derivatives were synthesized and tested for antibacterial efficacy. The results indicated that modifications in the chemical structure significantly affected their activity against Gram-positive and Gram-negative bacteria .
- Antiviral Efficacy : Research focusing on HIV integrase inhibitors highlighted that derivatives similar to N-(2,5-difluorophenyl)-7-hydroxy-5-oxo demonstrated varying degrees of effectiveness in inhibiting viral replication across different concentrations .
Data Table
The following table summarizes key findings related to the biological activities of related quinoline compounds:
Scientific Research Applications
Antimicrobial Properties:
Research indicates that derivatives of pyridoquinoline compounds exhibit significant antimicrobial activity. The specific compound has shown potential against various bacterial and fungal strains. For example, studies have demonstrated its effectiveness in inhibiting the growth of certain phytopathogenic fungi at concentrations as low as 50 mg/L .
Mechanism of Action:
The compound's mechanism may involve interference with the synthesis of essential cellular components in microorganisms. Its structure allows it to interact with key enzymes or receptors critical for microbial growth and reproduction.
Therapeutic Potential
Anticancer Activity:
Preliminary studies suggest that N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide may possess anticancer properties. Research indicates that similar compounds in its class can induce apoptosis in cancer cells by activating specific signaling pathways .
Neuroprotective Effects:
There is emerging evidence that compounds with similar structural features may offer neuroprotective benefits. The ability to cross the blood-brain barrier could make this compound a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Agricultural Applications
Fungicidal Activity:
The compound has been evaluated for its fungicidal properties against a range of plant pathogens. In laboratory settings, it demonstrated significant inhibitory effects on fungi such as Botrytis cinerea and Phytophthora capsici, making it a candidate for agricultural fungicides .
Development of New Agrochemicals:
Given its efficacy against resistant strains of fungi and bacteria, there is potential for developing new agrochemical formulations that incorporate this compound as an active ingredient. Its application could lead to more sustainable farming practices by reducing reliance on conventional pesticides.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Diuretic Activity
Pyridoquinoline carboxamides are compared with pyrroloquinoline carboxamides (VI and VII) and standard diuretics like hydrochlorothiazide. Key findings include:
Table 1: Diuretic Activity of Selected Compounds (4-hour urinary output in rats at 10 mg/kg)
| Compound | Substituent on Aryl Ring | Diuretic Activity (% increase vs. control) | Relative Efficacy vs. Hydrochlorothiazide* |
|---|---|---|---|
| 2a (Pyridoquinoline) | Unsubstituted | 85% | 1.2× |
| 2g (Pyridoquinoline) | 4-methoxy | 142% | 2.1× |
| 2h (Pyridoquinoline) | 4-ethoxy | 22% | 0.3× |
| VI (Pyrroloquinoline) | 4-methoxy | 98% | 1.4× |
| VII (Pyrroloquinoline) | 4-methoxy | 89% | 1.3× |
| Hydrochlorothiazide | N/A | 67% | 1.0× |
*Hydrochlorothiazide administered at 40 mg/kg .
Key Observations :
- Pyridoquinoline vs. Pyrroloquinoline: The addition of a methylene unit in the heterocyclic ring (pyridoquinoline 2g) enhances diuretic activity by ~45% compared to pyrroloquinoline VI .
- Substituent Effects : A 4-methoxy group on the aryl ring (2g ) maximizes activity (142% increase), while 4-ethoxy (2h ) abolishes efficacy due to steric hindrance .
- Dose Efficiency: Pyridoquinolines exhibit superior potency at 10 mg/kg compared to hydrochlorothiazide at 40 mg/kg .
Mechanism and Structure-Activity Relationships (SAR)
- Core Heterocycle: The tetrahydropyridine ring in pyridoquinolines improves solubility and bioavailability over pyrroloquinoline derivatives, facilitating renal excretion .
- Aryl Substituents : Electron-donating groups (e.g., 4-methoxy) enhance diuretic effects by stabilizing interactions with aldosterone synthase or renal transporters . In contrast, bulky groups (e.g., 4-ethoxy) disrupt binding .
- Amide Linkage : The carboxamide group is critical for hydrogen bonding with biological targets, as evidenced by reduced activity in ester analogs .
Pharmacological Profiles
- Comparative Limitations: Pyrroloquinolines (VI, VII) show moderate activity but require higher doses for efficacy .
Preparation Methods
Starting Material: Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate
The synthesis begins with the preparation of the ethyl ester intermediate, ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate . This intermediate is synthesized according to established protocols (Ukrainets et al., 2010), which involve cyclization and functional group transformations to establish the pyridoquinoline core with the ester functionality at position 6.
Formation of the Target Carboxamide via Anilide Formation
The key step in preparing the target compound is the reaction of the ethyl ester with the corresponding aniline derivative—in this case, 2,5-difluoroaniline —to form the carboxamide linkage. The general procedure is as follows:
- A stoichiometric mixture of ethyl ester (2.73 g, 0.01 mol) and 2,5-difluoroaniline (0.01 mol) is heated at 130 to 140°C for 5 to 15 minutes.
- After the reaction period, the mixture is cooled to approximately 100°C.
- Ethanol (10 to 15 mL) is added carefully to the reaction mixture to precipitate the corresponding anilide.
- The precipitate is filtered, washed with cold ethanol, dried, and then recrystallized from a dimethylformamide (DMF) and ethanol mixture to purify the product.
This method contrasts with earlier approaches that required prolonged reflux in bromobenzene with excess aniline, which often resulted in low yields and cumbersome workups. The described procedure is simpler, faster, and yields high purity products with good yields (typically 85-96% for various analogs).
Mechanistic and Analytical Considerations
- The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the ester carbonyl carbon, displacing ethanol and forming the amide bond.
- The reaction is facilitated by heating, which accelerates the substitution without requiring additional catalysts or coupling agents.
- The purification by recrystallization from DMF/ethanol ensures removal of unreacted starting materials and side products.
- Characterization by 1H NMR confirms the presence of the amide NH and the hydroxyl group at position 7, with chemical shifts around δ 12.8-13.0 ppm (NH) and δ 16.1-16.2 ppm (7-OH).
- Mass spectrometry (electron impact ionization) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 338 for monofluoro analogs).
- Elemental analysis confirms the expected carbon, hydrogen, nitrogen, and halogen content, indicating high purity and correct stoichiometry.
Comparative Advantages of the Method
- The described method avoids the use of large excesses of aniline and toxic solvents like bromobenzene.
- The reaction time is significantly reduced to minutes rather than hours or days.
- Yields are consistently high, typically above 85%, which is advantageous for scale-up and industrial application.
- The method is versatile, allowing substitution of various aniline derivatives to produce a range of analogs for structure-activity relationship studies.
Summary Table of Preparation Method
| Step | Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of ethyl ester 2 | Literature method (Ukrainets et al., 2010) | Intermediate for amide formation |
| Reaction with 2,5-difluoroaniline | Heat at 130-140°C for 5-15 min | Efficient amide bond formation |
| Cooling and ethanol addition | Cool to ~100°C, add 10-15 mL ethanol | Precipitation of product |
| Filtration and recrystallization | DMF/ethanol mixture | Purification to high purity |
| Characterization | 1H NMR, MS, elemental analysis | Confirms structure and purity |
This detailed preparation method for N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is based on robust synthetic protocols validated by spectral and analytical data. The approach is efficient, reproducible, and adaptable for synthesizing a variety of halogen-substituted anilides within this chemical class.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2,5-difluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide?
- Methodology : The compound can be synthesized via amidation of the corresponding ethyl ester precursor (e.g., ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate) with 2,5-difluoroaniline. Key steps include:
- Reaction Conditions : Use of excess aniline derivatives (1.5–2.0 equivalents) in refluxing ethanol or toluene for 6–8 hours to ensure complete conversion .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol to remove unreacted starting materials and byproducts .
- Critical Note : Avoid prolonged heating to prevent degradation of the tricyclic core. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Q. How can structural characterization of this compound be reliably performed?
- Analytical Techniques :
- ¹H/¹³C-NMR : Use deuterated DMSO (DMSO-d6) at elevated temperatures (50–60°C) to improve solubility. Key signals include:
- Aromatic protons (δ 6.8–8.2 ppm for difluorophenyl and quinoline moieties).
- Hydroxy group (δ ~10.5 ppm, broad singlet).
- Tetrahydropyridine protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry : Electron impact ionization (EI-MS) shows molecular ion peaks [M+H]+ at m/z ~410–420, with fragmentation patterns confirming the carboxamide and difluorophenyl groups .
Q. What in vivo pharmacological screening methods are suitable for assessing diuretic activity?
- Experimental Design :
- Model : Male/female Wistar rats (200–250 g) with induced saline loading (25 mL/kg, 0.9% NaCl).
- Dosage : Oral administration at 10 mg/kg, compared to hydrochlorothiazide (10 mg/kg) as a positive control.
- Metrics : Measure urine volume at 1, 3, 5, and 24 hours post-administration. Analyze electrolyte excretion (Na+, K+, Cl−) via ion-selective electrodes .
Advanced Research Questions
Q. How does the substitution pattern on the aryl ring (e.g., 2,5-difluorophenyl vs. 4-methoxyphenyl) influence diuretic efficacy?
- Structure-Activity Relationship (SAR) :
- Key Findings :
- Electron-Withdrawing Groups (e.g., -F): Enhance diuretic activity by increasing metabolic stability and target binding (e.g., 2,5-difluorophenyl derivatives show ~30% higher urine output vs. unsubstituted analogs).
- Electron-Donating Groups (e.g., -OCH3): Improve solubility but may reduce receptor affinity due to steric hindrance .
- Methodology : Synthesize analogs with varying substituents and compare pharmacodynamic data using ANOVA with post-hoc Tukey tests.
Q. What advanced spectroscopic techniques resolve ambiguities in ¹³C-NMR assignments for low-solubility derivatives?
- Solutions :
- High-Temperature NMR : Acquire spectra at 60°C in DMSO-d6 to reduce line broadening.
- DEPT-135/HSQC : Differentiate CH3, CH2, and CH groups, particularly for overlapping signals in the tetrahydropyridine region (δ 20–50 ppm) .
- Dynamic NMR (DNMR) : Use variable-temperature studies to resolve conformational exchange broadening in the carboxamide moiety .
Q. How can contradictions between in vitro binding assays and in vivo diuretic data be reconciled?
- Case Study : If in vitro assays show high affinity for aldosterone synthase but in vivo results are moderate:
- Possible Factors :
- Bioavailability : Assess plasma concentration via HPLC-MS to confirm systemic exposure.
- Metabolite Interference : Identify major metabolites (e.g., glucuronide conjugates) using LC-QTOF-MS.
- Experimental Adjustments : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to evaluate metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
